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Introduction

(S)-Lomedeucitinib (BMS-986322) is a potent and selective, orally available small-molecule
inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family of non-
receptor tyrosine kinases. TYK2 plays a critical role in the signaling pathways of key cytokines
involved in inflammation and autoimmunity, including interleukins (IL)-12, IL-23, and Type |
interferons (IFNs). By selectively targeting TYK2, (S)-Lomedeucitinib offers a promising
therapeutic strategy for the treatment of a range of immune-mediated diseases, such as
psoriasis.

These application notes provide detailed protocols for key in vitro assays to characterize the
potency and selectivity of (S)-Lomedeucitinib, designed for researchers, scientists, and drug
development professionals.

Mechanism of Action

(S)-Lomedeucitinib is an allosteric inhibitor that binds to the regulatory pseudokinase (JH2)
domain of TYK2. This binding stabilizes the pseudokinase domain in an inhibitory
conformation, which in turn prevents the activation of the catalytic (JH1) domain. This allosteric
inhibition mechanism confers high selectivity for TYK2 over other JAK family members (JAK1,
JAK2, and JAK3), which share a more conserved ATP-binding site in their catalytic domains.
The inhibition of TYKZ2 by (S)-Lomedeucitinib effectively blocks the downstream signaling
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cascade involving the phosphorylation of Signal Transducer and Activator of Transcription
(STAT) proteins, thereby mitigating the pro-inflammatory effects of cytokines like IL-12, IL-23,
and Type | IFNs.
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Caption: (S)-Lomedeucitinib Signaling Pathway Inhibition.
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Quantitative Data Summary

The inhibitory activity of (S)-Lomedeucitinib has been characterized in various in vitro assays.
The following table summarizes the key potency data.

Lo Target/Pathwa Cell
Assay Type Description . IC50
y Line/System
Inhibition of
) Type | IFN Human whole
Cellular Assay IFNao-induced 47 nM[1]
) Pathway blood
gene expression
Inhibition of IL-
_ IL-23/TYK2 _
Cellular Assay 23-induced To be determined -
Pathway
pPSTAT3
Inhibition of IL-
, IL-12/TYK2 _
Cellular Assay 12-induced IFNy To be determined -
] Pathway
production
_ _ Direct inhibition Recombinant
Biochemical ) )
A of TYK2 kinase TYK2 (JH1) Human TYK2 To be determined
ssa
Y activity Enzyme
Inhibition of Recombinant
Biochemical ) )
A JAK1 kinase JAK1 (JH1) Human JAK1 To be determined
ssa
Y activity Enzyme
) ) Inhibition of Recombinant
Biochemical ] ]
A JAK2 kinase JAK2 (JH1) Human JAK2 To be determined
ssa
Y activity Enzyme
_ _ Inhibition of Recombinant
Biochemical ) )
A JAKS kinase JAK3 (JH1) Human JAK3 To be determined
ssa
Y activity Enzyme

Note: Further experimental data is required to populate all fields.

Experimental Protocols
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TYK2 Biochemical Kinase Activity Assay (ADP-Glo™
Format)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50)
of (S)-Lomedeucitinib against the catalytic activity of recombinant human TYK2 enzyme. The
ADP-GIlo™ Kinase Assay measures the amount of ADP produced, which is proportional to
Kinase activity.

Materials:

e (S)-Lomedeucitinib

¢ Recombinant active human TYK2 enzyme

o TYK2 substrate peptide (e.g., poly(GT)-biotin)

o ATP

» Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 2.5 mM DTT)
o ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well white assay plates

Plate reader with luminescence detection capabilities
Procedure:

o Compound Preparation: Prepare a 10-point serial dilution of (S)-Lomedeucitinib in DMSO,
typically starting from 1 mM. Further dilute the compounds in kinase buffer to the desired
final concentrations. The final DMSO concentration in the assay should be < 1%.

» Reaction Setup: Add kinase buffer, substrate, and ATP to the wells of the 384-well plate. Add
the diluted (S)-Lomedeucitinib or DMSO (vehicle control).

o Enzyme Addition: Initiate the kinase reaction by adding the recombinant TYK2 enzyme to
each well.
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e Incubation: Incubate the plate at 30°C for 60 minutes.

e Reaction Termination: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete
the remaining ATP. Incubate for 40 minutes at room temperature.

o ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to
ATP. Incubate for 30 minutes at room temperature.

e Luminescence Reading: Measure the luminescence signal using a plate reader.

o Data Analysis: Calculate the percent inhibition for each concentration of (S)-Lomedeucitinib
relative to the vehicle control. Determine the IC50 value by fitting the data to a four-
parameter logistic curve.

Click to download full resolution via product page

Caption: TYK2 Biochemical Assay Workflow.

Cellular Assay for Inhibition of IL-23-Induced STAT3
Phosphorylation

This protocol details a method to assess the ability of (S)-Lomedeucitinib to inhibit IL-23-
induced phosphorylation of STAT3 in a cellular context.

Materials:

e (S)-Lomedeucitinib

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b15613869?utm_src=pdf-body
https://www.benchchem.com/product/b15613869?utm_src=pdf-body-img
https://www.benchchem.com/product/b15613869?utm_src=pdf-body
https://www.benchchem.com/product/b15613869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

e Asuitable human cell line expressing the IL-23 receptor (e.g., NK-92 cells or primary human
T cells)

e Cell culture medium (e.g., RPMI 1640 with 10% FBS)

e Recombinant human IL-23

e Phosphate-buffered saline (PBS)

 Fixation buffer (e.g., BD Cytofix™)

» Permeabilization buffer (e.g., BD Phosflow™ Perm Buffer I11)
¢ Fluorochrome-conjugated anti-pSTAT3 (Tyr705) antibody

e Flow cytometer

Procedure:

o Cell Preparation: Culture cells to the appropriate density and harvest. Resuspend the cells in
serum-free medium at a concentration of 1-2 x 1076 cells/mL.

o Compound Treatment: Aliquot the cell suspension into a 96-well plate. Add serial dilutions of
(S)-Lomedeucitinib or DMSO (vehicle control) and pre-incubate for 1-2 hours at 37°C in a
5% CO2 incubator.

e Cytokine Stimulation: Stimulate the cells with an EC80 concentration of recombinant human
IL-23 for 15-30 minutes at 37°C. Include an unstimulated control.

 Fixation: Stop the stimulation by adding fixation buffer. Incubate for 20 minutes at room
temperature.

o Permeabilization: Wash the cells with PBS and then permeabilize by adding ice-cold
permeabilization buffer. Incubate on ice for 30 minutes.

» Staining: Wash the cells and stain with the anti-pSTAT3 antibody for 60 minutes at room
temperature, protected from light.
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e Flow Cytometry Analysis: Wash the cells and resuspend in PBS. Acquire data on a flow
cytometer, measuring the fluorescence intensity of the pSTAT3 signal.

o Data Analysis: Determine the median fluorescence intensity (MFI) for pSTAT3 in the gated
cell population. Calculate the percent inhibition of pPSTAT3 phosphorylation for each
concentration of (S)-Lomedeucitinib and determine the IC50 value.

Prepare and Pre-incubate with . . p - - Stain with Analyze by Calculate MFI
(Plate Cells (S)-Lomedeucitinib g | SR L > Giciieeabiizeleels ’ anti-pSTAT3 Antibody Flow Cytometry and Determine IC50
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Caption: Cellular pSTAT3 Assay Workflow.

Human Whole Blood Assay for Inhibition of IFNa-
Induced Gene Expression

This protocol outlines a method to evaluate the inhibitory effect of (S)-Lomedeucitinib on Type
I IFN signaling in a physiologically relevant matrix.

Materials:

e (S)-Lomedeucitinib

e Freshly drawn human whole blood from healthy donors (using heparin as an anticoagulant)
e RPMI 1640 medium

e Recombinant human IFNa

» RNA lysis buffer

* RNA isolation kit

o gRT-PCR reagents and primers for an IFN-inducible gene (e.g., MX1)

e RT-PCR instrument
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Procedure:

» Blood Aliquoting: Dilute the whole blood 1:1 with RPMI 1640 medium and aliquot into a 96-
well plate.

e Compound Treatment: Add serial dilutions of (S)-Lomedeucitinib or DMSO (vehicle control)
to the blood and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

o Cytokine Stimulation: Add a pre-determined optimal concentration of IFNa to the wells.
Include an unstimulated control. Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.

e Cell Lysis and RNA Isolation: Lyse the cells by adding RNA lysis buffer. Isolate total RNA
using a suitable kit according to the manufacturer's instructions.

e RT-PCR: Perform quantitative reverse transcription PCR (gRT-PCR) to measure the
expression level of the target IFN-inducible gene (e.g., MX1). Normalize the expression to a
housekeeping gene (e.g., GAPDH).

o Data Analysis: Calculate the fold change in gene expression relative to the unstimulated
control. Determine the percent inhibition of IFNa-induced gene expression for each
concentration of (S)-Lomedeucitinib and calculate the IC50 value.

Conclusion

The in vitro assays described in these application notes provide a robust framework for
characterizing the potency and selectivity of (S)-Lomedeucitinib. The biochemical assays
confirm direct enzyme inhibition, while the cellular assays in various systems, including human
whole blood, demonstrate the compound's activity in a more physiologically relevant context.
This comprehensive in vitro profiling is essential for the continued development of (S)-
Lomedeucitinib as a potential therapeutic for autoimmune and inflammatory diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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